Product packaging for Heptadeca-3,6,9-triene(Cat. No.:CAS No. 109877-47-6)

Heptadeca-3,6,9-triene

Cat. No.: B14321941
CAS No.: 109877-47-6
M. Wt: 234.4 g/mol
InChI Key: AWDNOOUTXPCPBH-UHFFFAOYSA-N
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Description

Heptadeca-3,6,9-triene is a straight-chain, polyunsaturated hydrocarbon featuring a 17-carbon backbone with three cis-configured double bonds. As a member of the polyene family, it serves as a valuable intermediate in organic synthesis and materials science research. Polyunsaturated hydrocarbons of this nature are frequently investigated as synthetic precursors for the construction of more complex natural products and biologically active molecules . Researchers utilize such compounds in the development of novel polymers, in lipidomics as model compounds for studying membrane fluidity, and in catalytic reaction studies, including hydrogenation and metathesis . The conjugated polyene system can also be of interest in photochemical studies. This product is intended for use in controlled laboratory settings by qualified professionals. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30 B14321941 Heptadeca-3,6,9-triene CAS No. 109877-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109877-47-6

Molecular Formula

C17H30

Molecular Weight

234.4 g/mol

IUPAC Name

heptadeca-3,6,9-triene

InChI

InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h5,7,11,13,16-17H,3-4,6,8-10,12,14-15H2,1-2H3

InChI Key

AWDNOOUTXPCPBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Natural Occurrence and Isolation Studies of Heptadeca 3,6,9 Triene

Identification in Arthropods

Heptadeca-3,6,9-triene has been identified as a significant chemical component in several arthropod species, particularly within the classes of Acarid mites and Lepidopteran insects.

In the realm of Acarid mites, a notable study led to the isolation of a new heptadecatriene, (Z,Z)-1,6,9-heptadecatriene, from the opisthonotal gland exudate of the mite Caloglyphus polyphyllae. tandfonline.com This compound was found to be a major and characteristic component, suggesting its potential as a chemo-taxonomic marker for the species. tandfonline.com The structural elucidation was achieved through a combination of partial hydrogenation, gas chromatography-mass spectrometry (GC/MS) analysis of the dimethyldisulfide derivative, and further supported by gas chromatography-fourier-transform infrared spectroscopy (GC-FT/IR) and nuclear magnetic resonance (NMR) to confirm the terminal vinyl group and the Z-configuration of the double bonds. tandfonline.com

Within the order Lepidoptera, (Z,Z,Z)-3,6,9-Heptadecatriene has been identified as a sex pheromone component in several species of the geometrid moth genus Semiothisa. nih.gov For instance, it was detected in the female abdominal tip extract of S. bicolorata and was found to attract conspecific males. nih.gov Similarly, GC-MS analysis indicated its presence in females of S. neptaria. nih.gov Furthermore, it is a component of the female sex pheromone of the Latticed Heath moth, Chiasmia clathrata, along with (Z,Z)-6,9-cis-3,4-epoxyheptadecadiene. akjournals.com In the case of the Magpie moth, Abraxas grossulariata, (3Z,6Z,9Z)-3,6,9-heptadecatriene was identified in female sex pheromone gland extracts, where it was found to enhance the attractiveness of the primary pheromone component. nih.gov

Table 1: Identification of this compound in Arthropods

SpeciesFamilyMethod of IdentificationRole
Caloglyphus polyphyllaeAcaridaeGC/MS, GC-FT/IR, NMRChemo-taxonomic marker
Semiothisa bicolorataGeometridaeGC-EAD, GC-MSSex pheromone component
Semiothisa neptariaGeometridaeGC-MSIndicated as sex pheromone component
Chiasmia clathrataGeometridaeGC-EADSex pheromone component
Abraxas grossulariataGeometridaeGC-EAD, GC-MSSex pheromone component
Semiothisa signaria dispunctaGeometridaeGC-EAD, GC-MSSex pheromone component
Semiothisa ulsterataGeometridaeGC-EADRelated epoxide identified as pheromone
Semiothisa delectataGeometridaeField trapping with synthetic blendsAttractant

Discovery in Botanical Specimens

While more commonly associated with insects, hydrocarbons like heptadecatrienes are also found in the floral volatiles of some plants. Floral scents are complex mixtures of low molecular weight compounds, including hydrocarbons, that play a crucial role in attracting pollinators. mpg.dersc.org The hydrocarbon pattern in the floral scent of Yucca species, for example, includes a group of unbranched, mid-chain alkanes, alkenes, and an alkadiene. syr.edu Specifically, (6Z,9Z)-6,9-heptadecadiene has been identified as a minor component in the floral scent of Yucca reverchonii, accompanying the dominant (Z)-8-heptadecene. syr.edu Although direct isolation of this compound from floral volatiles is less documented, the presence of structurally similar C17 hydrocarbons in floral scents suggests the possibility of its occurrence in some plant species.

Exploration of Related Natural Product Isolates and Structural Analogs

The structural motif of heptadecatriene is found in various other natural products, including epoxidized derivatives and trienoic acids.

Epoxidized Heptadecatrienes: Epoxides derived from heptadecatrienes are significant in insect chemical communication. For instance, (Z,Z)-6,9-cis-3,4-epoxyheptadecadiene is a major pheromone component of Semiothisa signaria dispuncta and Chiasmia clathrata. nih.govakjournals.com Another related compound, (Z,Z)-3,9-cis-6,7-epoxy-heptadecadiene, acts as the primary male antennal stimulatory component in Semiothisa ulsterata. nih.gov Furthermore, (6Z,9Z)-6,9-cis-3,4-epoxyheptadecadiene has been identified in the female sex pheromone of Abraxas grossulariata. nih.gov

Trienoic Acids: Heptadecatrienoic acid, a carboxylic acid derivative, has been identified in various natural sources. For example, 8(Z),11(Z),14(Z)-Heptadecatrienoic acid, also known as norlinolenic acid, was found in Salvia nilotica. mdpi.com Another related compound, 12-Hydroxyheptadecatrienoic acid (12-HHT), is a metabolite of arachidonic acid in animals. wikipedia.org Additionally, heptadecatrienoic acid has been reported at low concentrations in the seed oils of some thyme species. mdpi.com

Role in Chemical Communication Systems

Pheromonal Functionality in Specific Organismal Contexts

This compound plays a crucial role as a sex pheromone in several species of Lepidoptera. In Semiothisa bicolorata, (Z,Z,Z)-3,6,9-Heptadecatriene alone was found to attract males. nih.gov However, in other species, it often acts as part of a blend. For instance, in Semiothisa signaria dispuncta, a mixture of (Z,Z,Z)-3,6,9-heptadecatriene and (Z,Z)-6,9-cis-3,4-epoxy-heptadecadiene was found to be the most attractive pheromone blend for males. nih.gov Similarly, for Chiasmia clathrata, a 3:1 mixture of the epoxide and the hydrocarbon is suggested for monitoring purposes. akjournals.com In Abraxas grossulariata, the addition of 10% (3Z,6Z,9Z)-3,6,9-heptadecatriene to the main epoxide component enhanced the attraction of males. nih.gov Interestingly, blends of (Z,Z,Z)-3,6,9-heptadecatriene and (Z,Z)-3,9-cis-6,7-epoxyheptadecadiene attracted males of Semiothisa delectata, even though the female-produced pheromone of this species had not been analyzed at the time of the study. nih.gov

Table 2: Pheromonal Function of this compound and its Analogs

SpeciesCompound(s)Pheromonal Function
Semiothisa bicolorata(Z,Z,Z)-3,6,9-HeptadecatrieneMale attractant
Semiothisa signaria dispuncta(Z,Z,Z)-3,6,9-Heptadecatriene and (Z,Z)-6,9-cis-3,4-epoxy-heptadecadieneMale attractant (blend)
Chiasmia clathrata(Z,Z,Z)-3,6,9-heptadecatriene and (Z,Z)-6,9-cis-3,4-epoxyheptadecadieneMale attractant (blend)
Abraxas grossulariata(3Z,6Z,9Z)-3,6,9-heptadecatriene and (6Z,9Z)-6,9-cis-3,4-epoxyheptadecadieneMale attractant (enhances primary component)
Semiothisa ulsterata(Z,Z)-3,9-cis-6,7-Epoxy-heptadecadienePrimary male antennal stimulatory component
Semiothisa delectata(Z,Z,Z)-3,6,9-heptadecatriene and (Z,Z)-3,9-cis-6,7-epoxyheptadecadieneMale attractant (blend)

Chemo-taxonomic Marker Identification

The unique chemical profiles of organisms can be used for taxonomic classification, a field known as chemo-taxonomy. In this context, (Z,Z)-1,6,9-heptadecatriene has been proposed as a useful tool for the species identification of the acarid mite, Caloglyphus polyphyllae. tandfonline.com This compound was found to be a major and specific component of this species' glandular secretions, distinguishing it from other related mites. tandfonline.com Fatty acids and their derivatives, in general, are considered effective taxonomic and phylogenetic markers in various organisms, including marine macrophytes. researchgate.net

Advanced Synthetic Methodologies for Heptadeca 3,6,9 Triene and Its Structural Analogs

Total Synthesis Approaches

The total synthesis of heptadeca-3,6,9-triene isomers typically follows a convergent strategy, wherein smaller, carefully constructed fragments are coupled together in the final stages. A common retrosynthetic disconnection breaks the C17 chain into more manageable C7, C8, or C10 precursors. One prevalent approach involves the sequential alkylation of acetylides followed by stereoselective partial hydrogenation of the resulting internal alkynes to generate the required (Z)-alkenes.

For instance, a linear synthesis can commence from a precursor like 1,4-heptadiyne. This intermediate can be alkylated at one terminal alkyne, extended, and then subjected to a second alkylation to build the full C17 carbon backbone containing three triple bonds. The final step is a global reduction of the triyne precursor using a catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under a hydrogen atmosphere. This reduction method is highly selective for the formation of cis-alkenes from alkynes, thereby yielding the target (3Z,6Z,9Z)-heptadeca-3,6,9-triene with high isomeric purity.

Stereoselective Synthesis Strategies for Defined Isomers

Achieving high stereoselectivity is the central challenge in the synthesis of specific this compound isomers. The biological activity of these compounds is often exclusive to one particular stereoisomer, necessitating synthetic routes that can deliver a single isomer in high purity.

A highly effective strategy for installing (Z)-double bonds relies on the Wittig reaction. Specifically, the use of non-stabilized or semi-stabilized ylides, generated from alkyltriphenylphosphonium salts using strong, non-nucleophilic bases (e.g., sodium amide, n-butyllithium) in aprotic solvents, strongly favors the formation of the (Z)-alkene. A synthesis of (3Z,6Z,9Z)-heptadeca-3,6,9-triene can be designed around two sequential Z-selective Wittig reactions. For example, a C7 phosphonium (B103445) ylide can be reacted with a C10 aldehyde containing a pre-existing (Z)-alkene to form the C17 chain with two of the three required (Z)-double bonds installed in a single, highly stereoselective step.

Another powerful method is the partial hydrogenation of an alkyne precursor over a poisoned catalyst. Lindlar's catalyst is the archetypal choice for this transformation. The synthesis of (3Z,6Z)-heptadeca-3,6-dien-9-yn-1-ol, a key intermediate, can be accomplished via acetylide chemistry. Subsequent semi-hydrogenation of the C9 alkyne provides the third (Z)-double bond, completing the synthesis of the (3Z,6Z,9Z) isomer. The efficiency of this step is critical, as over-reduction would lead to the saturated alkane, while incomplete reaction would leave residual alkyne, complicating purification.

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for studying its metabolic fate, environmental degradation, and mode of action in biological systems. Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are the most common isotopes incorporated.

The synthesis of deuterated analogs is often achieved by introducing deuterium at a specific, late-stage step. For example, in a synthesis proceeding through an alkyne intermediate, the semi-hydrogenation step can be performed using deuterium gas (D₂) instead of hydrogen gas (H₂). Using Lindlar's catalyst, the reaction of a triyne precursor with D₂ yields a hexadeuterated analog, with two deuterium atoms added across each of the former triple bonds. This provides a molecule with a distinct mass signature for mass spectrometry-based tracking without significantly altering its chemical properties.

Alternatively, deuterium can be introduced via reduction of a carbonyl or ester group with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). For instance, reducing a C17 ester precursor containing the three requisite double bonds with LiAlD₄ would yield a 1,1-dideuterio-heptadecatriene derivative after subsequent functional group manipulation.

Synthesis of ¹³C-labeled analogs typically requires starting with a commercially available, ¹³C-labeled building block. For example, a synthesis could begin with [1-¹³C]-bromoheptane. This labeled fragment can then be carried through a multi-step sequence, such as conversion to a Grignard reagent or a phosphonium ylide, to be incorporated into the final C17 skeleton. The position of the ¹³C label is thus precisely known, enabling detailed NMR spectroscopic studies or metabolic pathway analysis.

Key Synthetic Intermediates and Precursor Transformations

The successful synthesis of this compound relies on the efficient preparation and transformation of several key intermediates. These building blocks are designed to contain the necessary carbon atoms and functional groups for subsequent coupling and stereochemical control. Common transformations include the conversion of alcohols to leaving groups (halides or tosylates) to facilitate nucleophilic substitution or the oxidation of alcohols to aldehydes for Wittig reactions.

The table below outlines some common intermediates and their roles in established synthetic routes.

Intermediate NameGeneral Structure/DescriptionRole in Synthesis
Hept-2-en-4-yn-1-olA C7 alcohol with a (Z)-alkene and a terminal alkyneA key building block for coupling reactions, providing a pre-installed (Z)-double bond. The terminal alkyne is used for chain extension.
1-Bromooct-2-yneA C8 bromoalkyneAn electrophilic fragment used in acetylide alkylation reactions to construct the C17 backbone.
(Z)-Dec-4-enalA C10 aldehyde with a (Z)-alkene at the C4 positionAn electrophilic partner in a Z-selective Wittig reaction to form the C3-C4 double bond of the final product.
Heptyltriphenylphosphonium Bromide[CH₃(CH₂)₆PPh₃]⁺Br⁻A precursor to the C7 phosphonium ylide, used as the nucleophilic partner in a Wittig reaction to form a C=C bond.
Heptadeca-3,6,9-triyneThe C17 carbon skeleton containing three triple bondsThe direct precursor to (3Z,6Z,9Z)-heptadeca-3,6,9-triene via global semi-hydrogenation (e.g., with Lindlar's catalyst).

Catalytic Reactions in Alkatriene Synthesis

Modern catalytic methods have revolutionized the synthesis of complex molecules like polyunsaturated hydrocarbons, offering high efficiency and selectivity under mild conditions. Palladium-catalyzed cross-coupling and stereoselective olefination reactions are particularly prominent in this field.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are exceptionally useful for forming carbon-carbon bonds. The Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, is a powerful tool for constructing the precursors to heptadecatrienes. For example, a (Z)-1-halodec-4-ene fragment can be coupled with hept-1-yne using a catalyst system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI) in the presence of an amine base. This directly assembles a C17 enyne skeleton, which can then be selectively reduced to the corresponding (Z,Z)-diene. This approach offers a convergent and efficient route that avoids the use of strongly basic organolithium or Grignard reagents.

Stereoselective Wittig Reactions

The Wittig reaction remains a cornerstone of alkene synthesis, and its stereochemical outcome can be finely tuned by the choice of reagents and conditions. For the synthesis of (Z)-alkenes, as required for (3Z,6Z,9Z)-heptadeca-3,6,9-triene, the reaction is typically performed under salt-free conditions or in polar aprotic solvents, which favor the kinetic formation and collapse of a cis-oxaphosphetane intermediate.

A typical procedure involves the deprotonation of an alkyltriphenylphosphonium salt (e.g., heptyltriphenylphosphonium bromide) with a strong base like sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (B95107) (THF) at low temperature. The resulting deep-red ylide is then treated with an aldehyde (e.g., (Z)-dec-4-enal). The reaction mixture is allowed to warm, leading to the formation of the (Z)-alkene with high selectivity. The triphenylphosphine (B44618) oxide byproduct is then removed via purification. The high Z-selectivity of this reaction is crucial for minimizing the formation of other geometric isomers, which can be difficult to separate from the desired product.

The table below summarizes typical conditions and outcomes for Z-selective Wittig reactions relevant to this synthesis.

Aldehyde PartnerPhosphonium Ylide PrecursorBase / Solvent SystemTypical Z:E RatioReference Yield (%)
(Z)-Dec-4-enalHeptyltriphenylphosphonium BromideNaHMDS / THF>98:275-85%
Propanal(Z,Z)-Tetradeca-2,5-dienyltriphenylphosphonium Iodiden-BuLi / THF>97:370-80%
(Z)-Undec-2-en-5-ynalHexyltriphenylphosphonium BromideKHMDS / THF-HMPA>95:5~70%

Table of Mentioned Compounds

Chemical Name
(3Z,6Z,9Z)-Heptadeca-3,6,9-triene
1,1-dideuterio-heptadecatriene
1,4-heptadiyne
1-Bromooct-2-yne
[1-¹³C]-Bromoheptane
(Z)-Dec-4-enal
(Z)-Tetradeca-2,5-dienyltriphenylphosphonium Iodide
(Z)-Undec-2-en-5-ynal
(Z,Z)-Heptadeca-3,6-dien-9-yn-1-ol
n-Butyllithium (n-BuLi)
Copper(I) iodide (CuI)
Deuterium (D₂)
Hept-1-yne
Hept-2-en-4-yn-1-ol
Heptadeca-3,6,9-triyne
Heptyltriphenylphosphonium Bromide
Hexyltriphenylphosphonium Bromide
Hydrogen (H₂)
Lead acetate
Lithium aluminum deuteride (LiAlD₄)
Palladium on calcium carbonate
Propanal
Quinoline
Sodium amide
Sodium hexamethyldisilazide (NaHMDS)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Tetrahydrofuran (THF)
Triphenylphosphine oxide
Potassium hexamethyldisilazide (KHMDS)
Hexamethylphosphoramide (HMPA)

Controlled Reductive Transformations

The synthesis of specific isomers of this compound and its analogs often relies on the controlled reduction of more unsaturated precursors, such as alkynes. The stereochemistry of the resulting double bonds (cis or trans) is dictated by the choice of reagents and reaction conditions. libretexts.orgchemistrysteps.com

Catalytic hydrogenation is a primary method for the reduction of alkynes. numberanalytics.com To achieve partial reduction to an alkene without proceeding to a fully saturated alkane, modified or "poisoned" catalysts are employed. chemistrysteps.comorganicchemistrytutor.com Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate and quinoline, is a classic example. libretexts.orgopenstax.org This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of a cis (Z)-alkene. chemistrysteps.comopenstax.org This method is crucial for synthesizing the (3Z,6Z,9Z) isomer of this compound from a corresponding triyne precursor. Another catalyst system that yields cis-alkenes is P-2 catalyst (nickel boride). chemistrysteps.com

Conversely, to obtain trans (E)-alkenes, a dissolving metal reduction is typically used. organicchemistrytutor.com This reaction involves using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) as the solvent at low temperatures (-33 °C). libretexts.orgopenstax.org The mechanism proceeds through a radical anion intermediate, and the anti-addition of hydrogen atoms results in the formation of a trans-alkene. chemistrysteps.comopenstax.org This method is complementary to catalytic hydrogenation and allows for the synthesis of trans isomers of polyenes like this compound.

Complete reduction of all degrees of unsaturation to form the corresponding alkane (heptadecane) can be achieved through exhaustive hydrogenation using more active catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel. libretexts.orgorganicchemistrytutor.com

The following table summarizes the primary methods for the controlled reduction of alkynes to alkenes, which is a foundational strategy for synthesizing specific isomers of this compound.

Reagent/CatalystPrecursorProduct StereochemistryMechanism Highlights
H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)Alkynecis (Z)-AlkeneSyn-addition of hydrogen. chemistrysteps.comopenstax.org The catalyst is "poisoned" to prevent over-reduction to the alkane. libretexts.org
H₂, P-2 Catalyst (Nickel Boride)Alkynecis (Z)-AlkeneProvides syn-addition of hydrogen, similar to Lindlar's catalyst. chemistrysteps.com
Na or Li in liquid NH₃Alkynetrans (E)-AlkeneAnti-addition of hydrogen via a radical anion intermediate. chemistrysteps.comopenstax.org
H₂, Pd/C or PtAlkyne/AlkeneAlkaneComplete hydrogenation of all multiple bonds. libretexts.orgopenstax.org

Functionalization and Derivatization Techniques

The polyene structure of this compound, with its multiple reactive double bonds, allows for a variety of functionalization and derivatization reactions. These transformations are key to synthesizing structural analogs and more complex molecules.

Selective Halogenation Reactions

Halogenation is a fundamental transformation for unsaturated organic compounds. wikipedia.orgbyjus.com In a polyene system like this compound, achieving selectivity is a significant challenge due to the presence of multiple potential reaction sites. The reaction pathway is determined by the substrate and the halogenating agent used. wikipedia.org

Unsaturated hydrocarbons readily undergo halogen addition reactions where a halogen molecule (e.g., Br₂ or Cl₂) adds across a double bond. wikipedia.orglatech.edu This reaction typically proceeds through a cyclic halonium ion intermediate. wikipedia.org For a polyene, controlling which of the double bonds reacts requires careful selection of reagents and conditions. The reactivity of halogens follows the trend: fluorine > chlorine > bromine > iodine. wikipedia.org

For selective bromination, N-bromosuccinimide (NBS) is a common reagent. The synthesis of (3Z,6Z,9Z)-17-Bromothis compound, a derivative of the parent compound, can be achieved through bromination of a precursor triene using NBS, often with a radical initiator like azobisisobutyronitrile (AIBN). evitachem.com Another specialized method is the Barton decarboxylation/bromination, which converts a carboxylic acid precursor into the corresponding bromide.

Modern methods focus on achieving high selectivity in complex substrates. Haliranium-induced polyene cyclizations represent a biomimetic approach where an electrophilic halogen source (X⁺) initiates a cascade cyclization. nih.gov Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a chiral catalyst can lead to highly stereoselective bromocyclization products. researchgate.net Similarly, highly electrophilic bromonium sources like Et₂SBr•SbCl₅Br (BDSB) have been developed for bromonium-induced polyene cyclizations, demonstrating selectivity for the most electron-rich olefin in a molecule. orgsyn.org Chloro-iodanes have also been utilized as effective electrophilic chlorine sources for selective chlorination-induced cyclizations, particularly in hexafluoroisopropanol (HFIP) as a solvent. chemrxiv.org

The table below outlines various reagents used for the halogenation of polyenes and their typical outcomes.

ReagentType of HalogenationSelectivity/Application Notes
Br₂ or Cl₂AdditionGenerally non-selective for polyenes, adds across double bonds. wikipedia.org
N-Bromosuccinimide (NBS)Allylic Bromination / AdditionUsed with initiators for radical reactions; can achieve selective bromination. evitachem.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Electrophilic BrominationUsed as an electrophilic bromine source, often in catalytic asymmetric cyclizations. researchgate.net
Et₂SBr•SbCl₅Br (BDSB)Electrophilic BrominationHighly electrophilic reagent for bromonium-induced polyene cyclizations. orgsyn.org
Chloro-iodanesElectrophilic ChlorinationEffective for selective chlorination-induced cyclizations, especially in HFIP. chemrxiv.org

Cycloaddition Reactions Involving Polyene Systems

The conjugated and non-conjugated double bonds within this compound and its analogs make them suitable substrates for cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. researchgate.net

The Diels-Alder reaction, a [4π+2π] cycloaddition, is a prominent reaction for conjugated diene systems. acs.orgacs.org Although this compound is a skipped triene (non-conjugated), its structural analogs containing conjugated diene or triene moieties are excellent candidates for such reactions. Cross-conjugated trienes can undergo sequential Diels-Alder reactions, sometimes referred to as diene-transmissive Diels-Alder reactions, reacting with multiple dienophiles to build complex polycyclic systems. jst.go.jp The reactivity and stereoselectivity of these reactions are influenced by factors such as the substitution pattern on the triene and the nature of the dienophile. acs.orgacs.org Intramolecular Diels-Alder reactions of functionalized trienes are also a versatile method for synthesizing medium-ring lactones and other complex cyclic structures. rsc.org Transannular Diels-Alder reactions in macrocyclic trienes can be used to construct tricyclic systems related to steroids. cdnsciencepub.com

Beyond the classic Diels-Alder reaction, polyenes can participate in higher-order cycloadditions. These reactions, which involve more than 6π electrons, are valuable for constructing medium-sized and large rings. researchgate.net Examples include [6π+2π] and [6π+4π] cycloadditions. researchgate.netacs.org For instance, 1,3,5-cycloheptatrienes can undergo [6π+2π] cycloaddition with alkynes, catalyzed by transition metal complexes like those of titanium or rhodium, to form bicyclic products. mdpi.comrsc.org

Photochemical [2+2] cycloadditions offer another pathway for the functionalization of polyenes. In the solid state, the restricted molecular movement can allow for selective [2+2] cycloadditions between C=C bonds, leading to the formation of polycyclobutane derivatives. rsc.org

The following table provides an overview of cycloaddition reactions applicable to polyene systems.

Reaction TypeElectron SystemDescriptionTypical Products
Diels-Alder[4π+2π]A concerted reaction between a conjugated diene and a dienophile. acs.orgacs.orgSix-membered rings (cyclohexene derivatives).
Diene-Transmissive Diels-AlderSequential [4π+2π]Sequential cycloadditions on a cross-conjugated triene with multiple dienophiles. jst.go.jpFused or bridged polycyclic systems.
Higher-Order Cycloaddition[6π+2π], [6π+4π], etc.Pericyclic reactions involving more than 6π electrons, often catalyzed by transition metals. researchgate.netmdpi.comSeven-, eight-, and ten-membered rings.
Photochemical Cycloaddition[2π+2π]Reaction between two alkene units induced by light. rsc.orgFour-membered rings (cyclobutane derivatives).

Biosynthetic Pathways and Mechanistic Elucidation of Heptadeca 3,6,9 Triene

Precursor Incorporation Studies and Metabolic Fate

Research has firmly established that polyunsaturated fatty acids are the primary precursors for the biosynthesis of heptadeca-3,6,9-triene and related unsaturated hydrocarbons. In numerous insect species, linoleic acid (18:2) and α-linolenic acid (18:3) have been identified as the key starting materials. researchgate.netresearchgate.net For instance, studies have shown that the American cockroach can synthesize linoleic acid de novo and subsequently elongate and decarboxylate it to produce hydrocarbons. u-tokyo.ac.jp Similarly, in the winter moth, Erannis bajaria, (3Z,6Z,9Z)-3,6,9-octadecatriene is derived from α-linolenic acid. researchgate.net The presence of these fatty acids, often obtained from the diet or synthesized de novo, is a critical determinant for the production of these specific semiochemicals.

The conversion of these C18 fatty acids into the C17 hydrocarbon this compound involves a loss of one carbon atom, pointing towards a decarboxylation or decarbonylation step in the biosynthetic pathway. researchgate.netu-tokyo.ac.jp

Isotopic labeling has been an indispensable tool for delineating the biosynthetic route to this compound. nih.govbiorxiv.org By feeding organisms with fatty acids labeled with stable isotopes like ¹³C or radioactive isotopes like ¹⁴C, and subsequently analyzing the resulting hydrocarbons, researchers have been able to trace the metabolic fate of the precursors. researchgate.netresearchgate.net

For example, experiments using ¹³C-labeled glucose in the mite Carpoglyphus lactis demonstrated the de novo synthesis of linoleic acid and its subsequent conversion to (Z,Z)-6,9-heptadecadiene, a related C17 hydrocarbon. researchgate.net This type of experiment confirms the direct precursor-product relationship. Further detailed studies in moths have utilized deuterium-labeled fatty acids to pinpoint specific mechanistic steps, such as α-oxidation, in the biosynthetic cascade. researchgate.net These labeling studies provide unequivocal evidence for the proposed pathways and help to identify and characterize the intermediate metabolites. nih.govnobelprize.orgnih.gov

Table 1: Key Fatty Acid Precursors and their Resulting Hydrocarbons

Precursor Fatty AcidChemical FormulaResulting HydrocarbonOrganism Studied
Linoleic AcidC18H32O2(Z,Z)-6,9-HeptadecadieneCarpoglyphus lactis (mite) researchgate.net
α-Linolenic AcidC18H30O2(3Z,6Z,9Z)-3,6,9-OctadecatrieneErannis bajaria (winter moth) researchgate.net

Enzymatic Transformations in Alkatriene Biosynthesis

The conversion of fatty acid precursors into this compound is catalyzed by a suite of specialized enzymes. These enzymatic reactions are central to the formation of the final hydrocarbon product.

Cytochrome P450 (CYP) enzymes are crucial players in the biosynthesis of insect hydrocarbons. frontiersin.orgrsc.orgrsc.org These versatile monooxygenases are involved in the final and key step of converting a long-chain fatty aldehyde into a hydrocarbon with one less carbon atom. u-tokyo.ac.jpelifesciences.org This process is an oxidative decarbonylation (or decarboxylation) that requires cofactors such as NADPH and molecular oxygen. u-tokyo.ac.jp The specificity of the CYP enzyme likely contributes to the diversity of hydrocarbons produced by different insect species. While the exact CYP enzymes involved in this compound synthesis are still under investigation in many species, their role in the terminal step of hydrocarbon formation is well-established in insects. frontiersin.orgmdpi.commdpi.com

The biosynthesis of this compound from its C18 fatty acid precursor involves a sequence of modifications:

Chain Elongation: In some cases, the initial fatty acid may undergo elongation, where two-carbon units are added. u-tokyo.ac.jpresearchgate.net This process involves a series of reactions catalyzed by elongase enzyme systems. elifesciences.orgnih.gov

Alpha-Oxidation: A key step in the pathway for some unsaturated hydrocarbons is α-oxidation. This process involves the oxidation of the carbon atom adjacent to the carboxyl group (the α-carbon). While not universally documented in all insects, its involvement has been demonstrated in the biosynthesis of certain moth pheromones derived from fatty acids. researchgate.netelifesciences.orgnih.gov This step is crucial for producing an intermediate that can then be decarboxylated.

Decarbonylation/Decarboxylation: The final step is the removal of the carboxyl group, as a carbonyl or carboxyl moiety, to yield the final hydrocarbon. u-tokyo.ac.jpfrontiersin.org As mentioned, this is often catalyzed by a cytochrome P450 enzyme, resulting in a hydrocarbon that is one carbon shorter than its fatty acyl precursor. elifesciences.org

Proposed Biosynthetic Cascade Mechanisms

Based on the available evidence, a plausible biosynthetic cascade for this compound, particularly in insects like certain moth species, can be proposed. The pathway likely initiates with α-linolenic acid.

A proposed pathway involves the following key steps researchgate.net:

Activation: α-Linolenic acid is first converted to its coenzyme A (CoA) ester, α-linolenoyl-CoA.

Chain Elongation: This is followed by a two-carbon chain elongation to produce a C20 fatty acyl-CoA.

α-Oxidation: The C20 intermediate undergoes α-oxidation to form a C19 acid.

Reduction and Decarbonylation: The C19 acid is then reduced to an aldehyde, which is subsequently decarbonylated by a cytochrome P450 enzyme to yield the C18 triene, (3Z,6Z,9Z)-3,6,9-octadecatriene. researchgate.net While this example leads to a C18 triene, a similar pathway starting with the appropriate precursor and potentially involving a direct decarboxylation of a C18 fatty acid could lead to the C17 this compound.

In other organisms, a more direct pathway may occur where the C18 fatty acid precursor is reduced to an aldehyde and then directly decarbonylated to the C17 hydrocarbon without an initial chain elongation and α-oxidation. researchgate.netu-tokyo.ac.jp The precise mechanism can vary between species.

Advanced Spectroscopic Characterization and Structural Assignment of Heptadeca 3,6,9 Triene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive method for the detailed structural analysis of organic molecules in solution. nih.gov It allows for the determination of the carbon-hydrogen framework, the stereochemistry of double bonds, and the absolute configuration of chiral centers within the molecule.

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides fundamental information about the chemical environment of each proton and carbon atom in heptadeca-3,6,9-triene. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei.

In the ¹H NMR spectrum of a typical this compound, the olefinic protons of the double bonds resonate in the downfield region, generally between δ 5.0 and 6.0 ppm. The specific chemical shifts and coupling constants (J-values) between adjacent protons are diagnostic for the cis (Z) or trans (E) geometry of the double bonds. For instance, the presence of a terminal vinyl group in some isomers, such as (Z,Z)-1,6,9-heptadecatriene, is indicated by signals around δ 4.97 ppm. tandfonline.comoup.com The allylic protons, which are adjacent to the double bonds, typically appear in the region of δ 2.0-2.8 ppm. The upfield region of the spectrum, from approximately δ 0.8 to 1.6 ppm, corresponds to the saturated alkyl chain protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The olefinic carbons of this compound are observed in the downfield region, typically between δ 120 and 140 ppm. The chemical shifts of the allylic carbons appear around δ 20-35 ppm, while the remaining aliphatic carbons of the chain resonate further upfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Olefinic (C=C-H )5.0 - 6.0120 - 140
Allylic (C=C-CH ₂)2.0 - 2.820 - 35
Aliphatic (-CH ₂-)1.2 - 1.622 - 32
Terminal Methyl (-CH ₃)0.8 - 1.0~14

Note: The exact chemical shifts can vary depending on the specific isomer and the solvent used for analysis.

While 1D NMR provides essential data, complex molecules like this compound often exhibit overlapping signals, making complete assignment challenging. nih.gov Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by revealing correlations between different nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the proton-proton connectivity throughout the carbon chain of this compound, helping to piece together the spin systems of the molecule. princeton.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. princeton.edusdsu.edu This provides unambiguous one-bond C-H connectivity, which is crucial for assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edusdsu.edu HMBC is particularly valuable for establishing the connectivity between different fragments of the molecule, such as linking the olefinic portions to the aliphatic chain.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOE (Nuclear Overhauser Effect) Difference Spectra: These experiments detect through-space proximity between protons, rather than through-bond coupling. princeton.edu They are essential for determining the stereochemistry of the double bonds. For example, a strong ROESY or NOE signal between two olefinic protons on a double bond indicates a cis (Z) geometry, where the protons are closer in space. These techniques are also used to determine the relative configuration of stereocenters in derivatives of this compound.

Table 2: Application of 2D NMR Techniques for this compound Analysis

2D NMR TechniqueInformation Gained
COSY ¹H-¹H spin-spin coupling networks
HMQC/HSQC Direct ¹H-¹³C one-bond correlations
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)
ROESY/NOE Through-space ¹H-¹H proximities for stereochemical assignment

For derivatives of this compound that are chiral, determining the absolute configuration at the stereogenic centers is a critical final step in structural elucidation.

Mosher's Method: This technique involves the chemical derivatization of a chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. mdpi.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration of the original alcohol can be determined. nih.govresearchgate.net This method has been successfully applied to determine the absolute configuration of complex polyols containing triene moieties. mdpi.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This hyphenated technique combines the separation power of high-performance liquid chromatography (HPLC) with the structural information from NMR. LC-NMR is particularly useful for analyzing complex mixtures containing isomers of this compound or its derivatives. It allows for the acquisition of NMR data on individual, chromatographically separated components, facilitating their identification and structural analysis without the need for complete purification.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.comlibretexts.org

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound. semanticscholar.orgglobalresearchonline.net In this technique, a complex mixture is first separated into its individual components by gas chromatography. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The resulting mass spectrum provides the molecular weight of the component, and the fragmentation pattern serves as a "molecular fingerprint." By comparing the retention time and the mass spectrum with those of known standards or with entries in a spectral library, the presence of this compound in a sample can be confirmed. globalresearchonline.net For example, the molecular ion (M⁺) peak for heptadecatriene would appear at an m/z of 234. tandfonline.com

One of the challenges in the MS analysis of unsaturated hydrocarbons is pinpointing the exact location of the double bonds, as the initial fragmentation is not always specific to these positions. To overcome this, chemical derivatization techniques are employed to "fix" the double bond positions and direct the fragmentation in a predictable manner.

A common and effective strategy is the derivatization with dimethyl disulfide (DMDS). acs.orgd-nb.infoscilit.com The DMDS adds across the double bonds, and upon ionization in the mass spectrometer, the molecule fragments preferentially at the C-S bonds and the carbon-carbon bond that was originally the double bond. This results in characteristic fragment ions whose masses reveal the original positions of the double bonds in the hydrocarbon chain. tandfonline.comoup.com This method has been successfully used to elucidate the structure of naturally occurring heptadecatrienes. tandfonline.comoup.com Other derivatization methods, such as the Paternò-Büchi reaction, can also be used to label double bonds for subsequent MS analysis. oup.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Assessment

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For this compound, a long-chain polyene, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and the nature of its unsaturation.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The triene system of this compound, which consists of three isolated carbon-carbon double bonds (alkene groups), gives rise to characteristic absorption bands.

Key IR Absorption Bands for Heptadeca-trienes:

C=C Stretch: The carbon-carbon double bond stretch for an isolated or non-conjugated alkene typically appears as a weak to medium band around 1640-1680 cm⁻¹. For cis-alkenes, this band can be very weak or absent due to the lack of a significant change in dipole moment during the stretching vibration.

Vinylic C-H Stretch: The stretching vibration of the C-H bonds on the double-bonded carbons (=C-H) occurs at wavenumbers above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹. This absorption is a clear indicator of unsaturation.

Aliphatic C-H Stretch: The stretching vibrations for the C-H bonds of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups that constitute the hydrocarbon backbone appear at wavenumbers just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

Vinylic C-H Bend: The out-of-plane bending vibrations (wagging) of the =C-H bonds are also characteristic. For cis (Z) disubstituted alkenes, this band is typically strong and found in the 675-730 cm⁻¹ region. For trans (E) disubstituted alkenes, a strong band appears in the 960-975 cm⁻¹ range. The specific positions of these bands in this compound would depend on the stereochemistry (E or Z) of its three double bonds.

The following table summarizes the expected IR absorption data for a typical non-conjugated heptadecatriene.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Vinylic C-HStretch3010 - 3100Medium
Aliphatic C-HStretch2850 - 2960Strong
Alkene C=CStretch1640 - 1680Weak to Medium
Vinylic C-HOut-of-plane Bend675 - 975Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. The wavelength of maximum absorption (λmax) is highly dependent on the extent of conjugation in a system.

In this compound, the three double bonds are separated by two methylene groups (-CH₂-), a pattern known as "skip-conjugated" or isolated. Because the π systems of the double bonds are not conjugated, they behave as independent chromophores. Consequently, this compound is not expected to absorb light in the visible region (400-800 nm) and would appear colorless. msu.edu

The electronic transition of interest is the π → π* transition. For an isolated C=C double bond, this transition results in a λmax below 200 nm, which is in the far-UV region and often difficult to measure with standard spectrophotometers. msu.edu In contrast, conjugated systems (where double and single bonds alternate) exhibit a significant bathochromic shift (shift to longer wavelengths). For example, conjugated trienes show intense absorption in the 250-270 nm range. uio.no The lack of such absorption in the UV spectrum of a C₁₇H₃₀ sample would serve as strong evidence against a conjugated structure like Heptadeca-1,3,5-triene and support an isolated arrangement as seen in this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the parent hydrocarbon this compound is a liquid or low-melting solid and not readily crystallized on its own, its structural motifs can be incorporated into larger, more complex molecules that can be crystallized and analyzed. The study of such crystalline derivatives provides invaluable, definitive insight into bond lengths, bond angles, and conformational preferences that can be inferred back to the parent structure.

Research has been successful in crystallizing and structurally characterizing macrocyclic compounds that feature a heptadecatriene framework as part of their ring structure. These derivatives are often nitrogen-containing macrocycles (aza-macrocycles) complexed with metal ions.

Example: Aza-macrocyclic Derivatives

In a study of related aza-macrocycles, the crystal structures of copper(II) and nickel(II) complexes were determined. colab.ws For instance, the complex cation [CuLBr]⁺ (where L is a tetraazabicyclo...triene ligand) showed a distorted square pyramidal geometry. The analysis provided precise measurements of the M-N (metal-nitrogen) and other bond distances, as well as the bond angles throughout the macrocyclic ring. These studies establish that such large rings are not planar and adopt folded conformations to accommodate the metal ion. colab.ws

Another study determined the crystal structures of manganese(II) complexes with heptaaza macrocyclic Schiff-base ligands, which also contain large ring systems. researchgate.net The analysis of [MnL]²⁺ complexes revealed a slightly distorted pentagonal bipyramidal geometry, with the metal ion situated within the macrocycle. researchgate.net

The crystallographic data obtained from these derivatives provide a definitive and high-resolution picture of the molecular geometry in the solid state.

The table below presents representative crystallographic data for a derivative containing a related structural backbone.

ParameterDescriptionTypical Value/ObservationReference
Crystal SystemThe geometric category of the crystal lattice.Varies by derivative (e.g., Monoclinic, Orthorhombic) colab.ws
Space GroupThe symmetry group of the crystal.Varies (e.g., P2₁/n) colab.ws
Coordination GeometryThe arrangement of ligand atoms around the central metal ion.Distorted Square Pyramidal, Pentagonal Bipyramidal colab.wsresearchgate.net
ConformationThe spatial arrangement of the macrocyclic ring.Folded conformations are preferred. colab.ws

These crystallographic studies on complex derivatives are crucial. They confirm the connectivity of the atoms and provide precise geometric parameters that are unattainable through other methods, offering a foundational understanding of the structural possibilities for the heptadecatriene framework within a constrained environment.

Computational and Theoretical Investigations of Heptadeca 3,6,9 Triene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics of complex organic molecules like Heptadeca-3,6,9-triene. scispace.comscirp.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for predicting molecular properties such as electronic structure, stability, and reactivity. nrel.govohio-state.edu

Researchers employ various functionals within the DFT framework, such as B3LYP and PBE1PBE, in conjunction with different basis sets (e.g., 6-31G(d), 6-311G(d,p)) to optimize molecular geometries and calculate key electronic parameters. mdpi.comrsc.orgepstem.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally suggests higher reactivity. scirp.org

For instance, theoretical studies on related polyene systems often involve the calculation of these frontier orbitals to predict sites susceptible to electrophilic or nucleophilic attack. scirp.orgmdpi.com The distribution of electron density, often visualized through electrostatic potential maps, further reveals the reactive centers of the molecule. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets in Quantum Chemical Calculations

FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry optimization and electronic property prediction for organic molecules. mdpi.com
PBE1PBE6-311G(2d,2p)More accurate energy calculations and NMR chemical shift predictions. rsc.org
M06-2Xdef2-TZVPCalculation of thermochemistry and properties of radical species. nrel.gov

This table is generated based on methodologies described in the search results for similar compounds and represents common practices in the field.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound. mdpi.comualberta.ca These simulations model the movement of atoms over time, offering insights into the molecule's dynamic behavior and preferred three-dimensional structures. mdpi.com The conformational flexibility of long-chain polyenes is critical to their biological function and interactions with other molecules. acs.org

The synthesis of macrocyclic structures, for which conformational preorganization of precursors is key, highlights the importance of understanding molecular shape and flexibility. acs.org While direct MD studies on this compound are not detailed in the provided results, the principles are broadly applicable. For example, in the study of leukotrienes, which also contain a triene moiety, understanding their conformation is essential for their interaction with G-protein coupled receptors. nih.gov

MD simulations, often combined with machine learning techniques, can help identify key structural features that govern conformational transitions. mdpi.com This integrated approach allows for the analysis of large datasets generated from simulations to pinpoint the most relevant structural dynamics. mdpi.com

Mechanistic Studies of Chemical Reactions and Biosynthetic Pathways via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions and biosynthetic pathways involving polyunsaturated systems. mdpi.comnih.gov For instance, DFT calculations can be used to investigate the transition states and reaction energies of proposed mechanistic steps, helping to determine the most likely reaction pathways. nrel.govacs.org

The biosynthesis of various natural products containing polyene structures, such as certain acetogenins, has been a subject of investigation. acs.org Computational studies can help to rationalize the stereoselectivity observed in these biosynthetic routes. For example, the formation of specific isomers in the biosynthesis of leukotrienes and prostaglandins (B1171923) from fatty acids involves complex enzymatic reactions whose intermediates and transition states can be modeled computationally. nih.govacs.org

One relevant example is the study of heterobimetallic bis(μ-oxo) complexes, where DFT calculations were used to support the characterization of reactive intermediates and to understand their reactivity, which includes oxidation reactions. nih.gov Similarly, computational examination of intramolecular cycloaddition reactions can suggest whether a process is stepwise or concerted and predict the stereochemical outcome. acs.org

The biosynthesis of hydrocarbons from fatty acids, which can involve decarboxylation reactions, represents another area where computational modeling can provide mechanistic insights. researchgate.net Understanding the electronic changes during such transformations is key to unraveling the catalytic mechanisms of the enzymes involved.

Applications in Advanced Organic Synthesis and Materials Science Research

Heptadeca-3,6,9-triene as a Versatile Building Block in Complex Molecular Synthesis

The strategic placement of double bonds within the this compound backbone makes it a valuable intermediate in the synthesis of intricate organic molecules. evitachem.com Chemists leverage the reactivity of these alkenic functionalities to construct larger, more complex structures, including those with significant biological or material properties.

One notable application is in the synthesis of isotope-labeled fatty acids. For instance, (3Z,6Z,9Z)-17-Bromothis compound serves as a key intermediate in the preparation of isotope-labeled Linolenic-1-13C Acid. evitachem.com This highlights the utility of functionalized heptadecatrienes in creating tools for metabolic and biomedical research. The bromo-derivative, a colorless oil soluble in solvents like chloroform (B151607) and methanol, introduces a reactive handle for further chemical transformations. evitachem.com

The synthesis of such building blocks can be achieved through various methods, including bromination of precursor trienes or metal-catalyzed cross-coupling reactions, ensuring high purity and specific geometric configurations of the double bonds. evitachem.com The inherent strain in related cyclic triene systems can also be a powerful thermodynamic driver for reactions, enabling the synthesis of otherwise inaccessible molecules. iucr.org

Development of Novel Synthetic Methodologies Inspired by this compound Chemistry

The chemistry of polyenes like this compound has spurred the development of new synthetic strategies. The presence of multiple reactive sites has led to the exploration of selective catalytic processes that can differentiate between the double bonds, a significant challenge in organic synthesis.

Research into the synthesis of polyenyl compounds, such as those found in insect pheromones, has led to the development of specific synthetic routes. researchgate.net For example, the synthesis of (6Z,9Z,12Z)-6,9,12-trienes and (3Z,6Z,9Z,12Z)-3,6,9,12-tetraenes has been achieved through methods like the Wittig reaction and coupling reactions involving organoiodides. researchgate.net These methodologies are crucial for producing structurally precise molecules for biological and ecological studies.

Furthermore, the principles of olefin metathesis have been applied to fatty acid derivatives to produce a range of unsaturated compounds. googleapis.com This approach, particularly with the use of Z-selective catalysts, allows for the synthesis of various protected unsaturated fatty alcohol precursors with high geometric purity, demonstrating how the structural motifs present in molecules like this compound can inspire broader synthetic innovations. googleapis.com

Exploration in Advanced Materials Development

The unique structural and electronic properties of polyunsaturated systems like this compound make them attractive candidates for the development of advanced materials. The ability to form polymeric and oligomeric structures, as well as to be incorporated into tailored molecular architectures, opens up possibilities for new materials with unique optical, electronic, and mechanical properties.

Design and Synthesis of Polymeric and Oligomeric Systems

This compound and its derivatives can serve as monomers or precursors for polymerization reactions. The multiple double bonds offer the potential for cross-linking and the formation of complex polymer networks. While direct polymerization of this compound is not widely documented, the synthesis of related conjugated polymers provides insight into the potential methodologies. tue.nl

For instance, ring-opening metathesis polymerization (ROMP) of cyclic olefins has been a successful strategy for creating well-defined polymers. tue.nl The development of specific initiators allows for control over molecular weight and polydispersity, and enables the introduction of end-groups to the polymer chain. tue.nl These techniques could foreseeably be adapted for the polymerization of functionalized heptadecatrienes or related long-chain polyenes to create novel polymeric materials. The synthesis of polymers with novel structures has also been achieved through the stepwise polymerization of diazo compounds, offering another potential route for creating polyethers, polyesters, and polyamines from suitable precursors. sioc-journal.cn

Engineering of Tailored Molecular Architectures with Unique Properties

The incorporation of polyene chains into larger, well-defined molecular architectures is a key area of materials science research. The goal is to create molecules with specific functions, such as those required for molecular electronics or nonlinear optics.

The synthesis of macrocycles containing polyene fragments is one such area of exploration. acs.org The preorganization of linear precursors can facilitate macrocyclization reactions, leading to complex structures with defined shapes and cavities. acs.org These macrocycles can exhibit interesting host-guest chemistry and have potential applications in sensing and catalysis.

Furthermore, the synthesis of complex organometallic structures incorporating ligands with extended π-systems demonstrates the potential for creating materials with interesting electronic and photophysical properties. mdpi.com For example, heptacoordinated organotin(IV) complexes have been synthesized and incorporated into composite materials for optoelectronic applications. mdpi.com While not directly involving this compound, this research highlights the principle of using organic ligands to create functional metal-organic architectures. The development of cross-conjugated enyne oligomers also points towards the creation of materials with significant nonlinear optical properties. ualberta.ca

Concluding Perspectives and Future Research Directions

Unexplored Synthetic Routes for Novel Heptadeca-3,6,9-triene Isomers and Analogs

The synthesis of polyunsaturated hydrocarbons like this compound requires precise control over the geometry (Z/E) of multiple double bonds. Existing methods have successfully produced specific isomers, often relying on multi-step sequences involving classical reactions. For instance, the synthesis of conjugated trienoic acids has been achieved through stereoselective Wittig reactions and palladium-catalyzed cross-coupling. nih.gov A notable synthesis of a heptadecatriene isomer, (6Z)-heptadeca-1,2,6-triene, was accomplished as a key step in the total synthesis of the natural acetogenin (B2873293) chatenaytrienin-1, utilizing a titanium-catalyzed cross-cyclomagnesiation of allenes. semanticscholar.orgacs.orgresearchgate.net Similarly, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene has been synthesized as an intermediate, employing bromination and metal-catalyzed cross-coupling reactions. evitachem.com

However, there remain significant opportunities to develop more efficient and versatile synthetic strategies. Future research could focus on:

Alkene Metathesis: Exploring ring-closing or cross-metathesis reactions with modern, highly selective ruthenium or molybdenum catalysts could provide more convergent and atom-economical routes to various heptadecatriene isomers and their analogs.

Novel Catalytic Systems: Developing new transition-metal catalysts (e.g., based on iron, cobalt, or nickel) for C-C bond formation could offer alternative selectivities and functional group tolerances compared to established palladium or titanium systems. nih.gov

Flow Chemistry: Implementing continuous flow synthesis could enhance the safety, scalability, and reproducibility of reactions involving potentially unstable polyunsaturated intermediates.

Chemoenzymatic Synthesis: Combining the selectivity of enzymes (e.g., lipases for selective transformations on functionalized analogs) with the power of chemical synthesis could open pathways to complex, chiral analogs that are difficult to access through purely chemical means.

These unexplored avenues could significantly expand the library of available heptadecatriene isomers and analogs, facilitating broader investigations into their chemical and biological properties.

Deeper Mechanistic Insights into Biosynthetic Enzymes and Pathways

This compound is a known component of the sex pheromone blend in several moth species, such as Abraxas grossulariata. nih.gov Its biosynthesis is believed to follow pathways similar to those for other polyunsaturated hydrocarbon pheromones, like (Z,Z,Z)-3,6,9-octadecatriene. researchgate.netmdpi.com This proposed pathway begins with common fatty acids, such as linolenic acid, which undergo a series of enzymatic modifications. researchgate.net

Key enzyme families implicated in this process include:

Fatty Acyl-CoA Elongases (ELOs): These enzymes extend the carbon chain of the fatty acid precursor. mdpi.com

Desaturases: Introduce additional double bonds at specific positions.

Fatty Acyl-CoA Reductases (FARs): Reduce the acyl-CoA group to an aldehyde. mdpi.com

Decarbonylases/Decarboxylases: The final and often crucial step involves the removal of the carbonyl carbon (as CO) from the aldehyde or the carboxyl group (as CO2) from the acid to yield the final hydrocarbon. researchgate.netmdpi.com This transformation is frequently catalyzed by specialized Cytochrome P450 enzymes. gsartor.orgnih.govasm.org

While the general pathway is outlined, a deeper mechanistic understanding is needed. Future research should aim to:

Isolate and Characterize Key Enzymes: Recombinant expression and purification of the specific ELOs, FARs, and P450 decarbonylases from pheromone-producing organisms would allow for detailed in vitro functional and kinetic studies.

Elucidate Enzyme Structures: Obtaining crystal structures of these enzymes, particularly the P450 decarbonylase, with bound substrates or analogs would provide invaluable insight into the structural basis for their specificity and catalytic mechanism. asm.org

Probe Reaction Intermediates: Investigating the catalytic cycle of the decarbonylase/decarboxylase step could clarify the mechanism, which may involve radical or peroxo-iron intermediates. gsartor.orgasm.org

Metabolic Engineering: Utilizing artificial enzyme channels or scaffolds to co-localize the biosynthetic enzymes could probe the efficiency of substrate tunneling and provide a platform for engineered biosynthesis of novel alkatrienes. frontiersin.org

The table below summarizes the key enzyme classes and their putative roles in the biosynthesis of alkatriene pheromones.

Enzyme ClassPutative Function in Alkatriene BiosynthesisRepresentative Research Context
Fatty Acyl-CoA Elongases (ELOs) Chain elongation of fatty acid precursors (e.g., extending C18 to C20).Identified in transcriptome of moth pheromone glands. mdpi.com
Fatty Acyl-CoA Reductases (FARs) Reduction of the fatty acyl-CoA to a fatty aldehyde intermediate.Found to have abdomen-specific expression in moths. mdpi.com
Cytochrome P450 Enzymes (CYP450) Catalyze the final decarbonylation/decarboxylation step to form the hydrocarbon. May also be involved in epoxidation of the triene.A P450 from the cyp152 family is known to be an olefin-forming fatty acid decarboxylase. gsartor.orgnih.govasm.org
Lipophorin (LIP) Lipid transport protein potentially involved in moving lipophilic precursors through the hemolymph to the pheromone gland.Identified in transcriptome of moth pheromone glands. mdpi.com

Development of Advanced Spectroscopic Probes for in situ Analysis of Alkatrienes

Analyzing alkatrienes within complex biological or chemical matrices presents a significant challenge due to their low concentrations and lipophilic nature. Current methods often rely on extraction followed by gas chromatography-mass spectrometry (GC-MS). nih.gov For in situ analysis, especially within living systems, more advanced and non-invasive techniques are required.

Future development could focus on:

Raman and Coherent Raman Scattering (CRS) Microscopy: These techniques can provide label-free, chemically specific imaging based on the vibrational signatures of C=C and C-H bonds in alkatrienes. Developing stimulated Raman scattering (SRS) probes with unique vibrational tags could allow for highly specific tracking.

Custom Fluorescent Probes: Designing and synthesizing fluorescent molecules that specifically bind to the 1,4-diene or triene motif of heptadecatriene could enable real-time imaging of its localization and transport in cells or tissues. The design principle could be adapted from probes developed for other specific biomolecules. researchgate.net

Advanced Mass Spectrometry Imaging: Techniques like Nanostructure-Initiator Mass Spectrometry (NIMS) or Secondary Ion Mass Spectrometry (SIMS) could provide high-resolution spatial maps of heptadecatriene and its metabolites on biological surfaces or within tissue sections.

Enhanced NMR Techniques: While challenging for in situ analysis due to low sensitivity, hyperpolarization methods or the use of ¹⁹F-labeled alkatriene analogs for ¹⁹F-NMR could provide a means to study their metabolic fate in a non-invasive manner. High-resolution NMR remains a powerful tool for analyzing extracted and purified unsaturated lipids. nih.gov

A comparison of potential advanced analytical techniques is presented below.

TechniquePrinciplePotential Application for AlkatrienesKey Advantage
Stimulated Raman Scattering (SRS) Microscopy Label-free imaging based on vibrational signatures of chemical bonds.In situ visualization of alkatriene distribution in pheromone glands or cells.High chemical specificity without the need for large, perturbing labels.
Custom Fluorescent Probes A molecule designed to fluoresce upon binding to the target alkatriene.Real-time tracking of alkatriene transport and interaction with receptors.High sensitivity and suitability for live-cell imaging.
Mass Spectrometry Imaging (e.g., SIMS) Sputtering a surface with an ion beam to generate mass spectra from specific locations.Mapping the precise location of heptadecatriene on an insect antenna or in a gland.High spatial resolution and molecular identification.
Ultrahigh-Resolution MS (UHRMS) Mass spectrometry with extremely high resolving power, often coupled to soft ionization.Detailed molecular composition analysis of complex hydrocarbon mixtures containing alkatrienes. mdpi.comUnambiguous elemental formula determination.

Computational Design of Novel this compound Derivatives for Targeted Synthesis

Computational chemistry offers powerful tools to accelerate the discovery of novel molecules with desired properties, bypassing laborious trial-and-error synthesis. nih.gov For this compound, a computational design workflow could be employed to create derivatives for specific applications, such as more potent pheromone analogs, metabolic probes, or unique materials. nih.gov

A typical workflow would involve:

Target Definition: Defining the desired property, such as enhanced binding affinity to an insect odorant receptor, improved stability, or specific spectroscopic features.

In Silico Generation of Derivatives: Creating a virtual library of heptadecatriene derivatives by modifying chain length, adding functional groups (e.g., halogens, hydroxyls, cyano groups), or altering double bond positions and stereochemistry.

Property Prediction:

Molecular Docking: If a target protein structure (e.g., an odorant receptor) is known or can be modeled, docking simulations can predict the binding affinity and orientation of each derivative. mdpi.combiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate structural features with experimental activity to predict the potency of new analogs.

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to predict electronic properties, reactivity, and spectroscopic signatures (e.g., NMR, IR, Raman spectra) to design better analytical probes. acs.org

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to prioritize candidates with favorable profiles. nih.gov

Synthetic Feasibility Analysis: Computational tools can also help assess the likely success of proposed synthetic routes, for example, by modeling reaction transition states. acs.org

This computational-first approach allows researchers to prioritize a small number of the most promising candidates for targeted synthesis and experimental validation, saving significant time and resources. mdpi.comappleacademicpress.com

Q & A

Q. What synthetic methodologies are most effective for producing heptadeca-3,6,9-triene derivatives (e.g., PCTA) with high purity and yield?

Answer: Synthesis of PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) involves multistep organic reactions, including cyclization and functional group modifications. Key steps include:

  • Schiff base condensation to form the macrocyclic backbone.
  • Acetic acid functionalization via alkylation or carbodiimide coupling.
  • Purification using reverse-phase HPLC or size-exclusion chromatography to isolate isomers.
    Validate purity via NMR (e.g., 1H^1H, 13C^{13}C) and mass spectrometry. Contamination risks arise from incomplete cyclization or residual solvents, necessitating rigorous solvent removal and lyophilization .

Q. How can researchers characterize the chelation efficiency of PCTA with metal ions (e.g., Gd³⁺, ⁶⁸Ga³⁺) for diagnostic applications?

Answer:

  • Stoichiometric titration : Use UV-Vis spectroscopy to monitor ligand-to-metal charge-transfer bands.
  • Relaxivity measurements : For MRI contrast agents (e.g., Gd-PCTA), measure ionic relaxivity (mM⁻¹s⁻¹) at varying magnetic field strengths (e.g., 1.5T vs. 3T).
  • Stability constants : Determine via potentiometric titration (pH 2–12) to assess metal-ligand dissociation under physiological conditions.
    Comparative studies with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) reveal PCTA’s superior rigidity and relaxivity .

Advanced Research Questions

Q. How do structural modifications (e.g., carboxylate substitution, rigidity enhancement) impact PCTA’s in vivo stability and biodistribution?

Answer:

  • Carboxylate substitution : Replace one acetic acid group with a phosphonate or sulfonate to alter hydrophilicity. Test stability via serum incubation (37°C, 24h) followed by HPLC analysis of intact complex.
  • Rigidity enhancement : Introduce bicyclic or aromatic moieties to reduce conformational flexibility. Compare pharmacokinetics using radiolabeled analogs (e.g., ⁶⁴Cu-PCTA) in murine models.
    Data shows PCTA derivatives with additional carboxyl groups (e.g., PCTA-COOH) exhibit prolonged circulation time and reduced renal clearance .

Q. What computational methods best predict the electronic structure and redox behavior of PCTA-metal complexes (e.g., Fe-PCTA catalysts)?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry and calculate spin states (e.g., intermediate-spin Fe⁴⁺ vs. Fe³⁺).
  • Electron Paramagnetic Resonance (EPR) : Validate DFT predictions by simulating g-tensors and zero-field splitting parameters.
    For example, [FeV(O)(PCTA)]²⁺ exhibits antiferromagnetic coupling between Fe⁴⁺ and O-Oσ* radicals, critical for catalytic oxidation reactions .

Q. How can researchers resolve contradictions in relaxivity values for PCTA-Gd³⁺ complexes across different experimental setups?

Answer: Contradictions often arise from:

  • Field strength dependence : Higher fields (7T) reduce relaxivity due to slower proton exchange.
  • Hydration state variability : Use luminescence lifetime decay to quantify inner-sphere water molecules (q = 1–2 for PCTA-Gd³⁺).
    Standardize protocols by calibrating equipment (e.g., NMR thermometers) and reporting temperature/pH conditions explicitly .

Methodological Challenges and Solutions

3.1 Designing experiments to assess PCTA’s dual functionality in theranostics (e.g., ⁹⁰Y-PCTA for radiotherapy and ⁶⁸Ga-PCTA for imaging):

  • Dose optimization : Perform cell viability assays (MTT or clonogenic) to determine therapeutic index.
  • Imaging-pharmacokinetics correlation : Use SPECT/CT or PET/MRI to track ⁶⁸Ga-PCTA biodistribution and correlate with ⁹⁰Y-PCTA tumor uptake.
    Challenges include ensuring chelator specificity for different isotopes and minimizing off-target toxicity .

3.2 Ensuring reproducibility in PCTA-based studies:

  • Batch documentation : Record synthesis parameters (e.g., reaction time, temperature, solvent ratios).
  • Interlab validation : Share standardized protocols via platforms like Protocols.io .
  • Data transparency : Publish raw relaxivity values, NMR spectra, and crystallographic data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.